N-(3-acetylphenyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(3-acetylphenyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative known for its diverse applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-acetylaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
N-(3-acetylphenyl)-3-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(3-acetylphenyl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-10(17)11-4-2-6-13(8-11)16-20(18,19)14-7-3-5-12(15)9-14/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPQYRPFMOTQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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